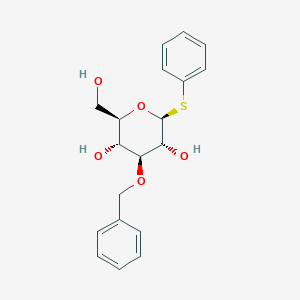

Phenyl 3-O-benzyl-b-D-thioglucopyranoside

Description

Contextualizing Glycosides and Glycoconjugates in Biological Systems

Glycosides and the more complex glycoconjugates are fundamental to life. numberanalytics.com Glycoconjugates are biomolecules in which carbohydrate units (glycans) are covalently linked to proteins or lipids. wikipedia.orglongdom.org These molecules, including glycoproteins and glycolipids, are major constituents of cell surfaces and the extracellular matrix. nih.gov They are not passive structural elements but active participants in a multitude of biological events. benthamscience.com Their functions are diverse and critical, ranging from mediating cell-cell recognition and adhesion to participating in signal transduction and immune responses. longdom.org For instance, the specific carbohydrate structures on cell surfaces can act as antigens, such as the ABO blood group antigens, and are essential for the immune system to distinguish between self and foreign entities. longdom.org The complex and varied structures of these glycans encode a vast amount of biological information, often referred to as the "glycocode."

Table 1: Major Classes of Glycoconjugates and Their Biological Roles

| Glycoconjugate Class | Basic Structure | Key Biological Functions |

|---|---|---|

| Glycoproteins | A protein with one or more covalently attached oligosaccharide chains. | Cell surface recognition, cell adhesion, immune response, protein folding and stability. longdom.orgnih.gov |

| Glycolipids | A lipid with a covalently attached carbohydrate. | Cell membrane stability, cell-cell communication, and as receptors for toxins and viruses. nih.gov |

| Proteoglycans | A core protein with long, unbranched glycosaminoglycan (GAG) chains attached. | Structural components of the extracellular matrix, cell signaling, and regulation of growth factors. nih.gov |

The Significance of Thiosaccharide Analogs in Chemical Glycobiology

To study the intricate roles of glycoconjugates, researchers often require molecular tools that can mimic natural carbohydrates but offer greater stability. This is where thiosaccharide analogs become invaluable. nih.gov Thiosaccharides, and specifically thioglycosides, are carbohydrate derivatives in which the glycosidic oxygen atom is replaced by a sulfur atom. nih.gov This seemingly subtle isosteric substitution has profound consequences for the molecule's chemical properties.

The carbon-sulfur (C-S) bond of a thioglycoside is significantly more resistant to enzymatic and acidic hydrolysis compared to the native oxygen-based (C-O) glycosidic bond. nih.govresearchgate.net Natural carbohydrates are readily broken down by enzymes called glycosidases, which complicates their use in many biological experiments. The enhanced stability of thiosaccharides allows them to function as effective inhibitors of these enzymes, helping researchers to probe enzymatic mechanisms and develop potential therapeutics. researchgate.net Furthermore, their stability makes them excellent tools for studying carbohydrate-protein interactions and for use as ligands in affinity chromatography to purify proteins. nih.govresearchgate.net

Table 2: Comparison of O-Glycosides and S-Glycosides (Thiosaccharides)

| Property | O-Glycoside (Natural) | S-Glycoside (Thiosaccharide) |

|---|---|---|

| Anomeric Linkage | Carbon-Oxygen-Carbon (C-O-C) | Carbon-Sulfur-Carbon (C-S-C) |

| Stability to Hydrolysis | Susceptible to enzymatic and acidic cleavage. | Highly resistant to enzymatic and acidic cleavage. nih.gov |

| Research Applications | Natural substrates for enzymes. | Enzyme inhibitors, metabolic probes, stable ligands for affinity studies, and therapeutic agents. researchgate.net |

Structural Overview and Research Relevance of Phenyl 3-O-benzyl-β-D-thioglucopyranoside

Phenyl 3-O-benzyl-β-D-thioglucopyranoside is a synthetic monosaccharide derivative that embodies the key features of a research-oriented thiosaccharide. chemspider.com Its structure is meticulously designed for utility in chemical synthesis.

Thioglycosidic Bond: The core feature is the phenylthio group (S-Ph) attached to the anomeric carbon (C-1) of the glucose ring. This sulfur linkage confers the characteristic high stability against hydrolysis. researchgate.net It also makes the compound an effective "glycosyl donor" in synthetic chemistry, meaning it can be activated to transfer the sugar unit to another molecule to form a new glycosidic bond. nih.govresearchgate.net

β-Configuration: The "β" designation indicates the stereochemistry at the anomeric carbon, where the phenylthio group is oriented in the same direction as the C-6 hydroxymethyl group of the glucose ring. This specific stereocontrol is crucial in synthesizing biologically relevant oligosaccharides.

Benzyl (B1604629) Protecting Group: The hydroxyl group at the 3-position (C-3) of the glucose ring is protected by a benzyl group (-CH₂Ph). In multi-step syntheses of complex carbohydrates, it is essential to selectively protect and deprotect hydroxyl groups to control which positions react. nih.gov The benzyl group is a common and robust protecting group that can be removed under specific chemical conditions, allowing for further modification at the C-3 position once desired reactions at other sites are complete. mdpi.com

The primary research relevance of Phenyl 3-O-benzyl-β-D-thioglucopyranoside is its role as a versatile synthetic intermediate or building block. cphi-online.comglentham.com Its structure provides a stable, yet activatable, glucose unit with a strategically protected hydroxyl group. This allows chemists to incorporate this specific glucose derivative into larger, more complex oligosaccharides and glycoconjugates in a controlled and predictable manner. These larger molecules are then used to investigate biological processes or as candidates for drug development.

Table 3: Structural Components of Phenyl 3-O-benzyl-β-D-thioglucopyranoside

| Component | Description | Function/Relevance |

|---|---|---|

| Glycone | β-D-glucopyranose | The core carbohydrate unit. |

| Aglycone | Phenyl group | Forms the stable thioglycosidic bond with the glycone. |

| Anomeric Linkage | Thioether (C-S) | Provides stability against hydrolysis and acts as a glycosyl donor. researchgate.net |

| Protecting Group | Benzyl group at C-3 | Prevents reaction at the 3-hydroxyl group, enabling site-selective modifications elsewhere on the molecule. nih.gov |

Foundational Principles Guiding Research on Modified Carbohydrate Structures

The design and use of compounds like Phenyl 3-O-benzyl-β-D-thioglucopyranoside are guided by several foundational principles in chemical glycobiology. The overarching goal is to understand the relationship between a carbohydrate's structure and its biological function. frontiersin.org

One key principle is the creation of glycomimetics , which are molecules that mimic the structure and function of natural carbohydrates. nih.gov Thiosaccharides are a prime example of glycomimetics designed for enhanced stability. By modifying a natural structure and observing the effect on a biological system, researchers can deduce the importance of specific functional groups or conformations. nih.gov

Another core principle is the use of protecting group chemistry . Carbohydrates are challenging to work with synthetically due to the presence of multiple hydroxyl groups of similar reactivity. Protecting groups, like the benzyl group in the target compound, are temporarily installed to mask certain functional groups, allowing chemists to direct reactions to specific sites. nih.gov The ability to selectively modify carbohydrates is essential for building the complex structures needed to probe biological systems. nih.gov

Finally, research in this area is driven by the need to create chemical tools to interrogate and perturb biological pathways. kiesslinglab.comkiesslinglab.com By synthesizing modified carbohydrates, scientists can create enzyme inhibitors, fluorescent probes, or vaccine candidates that provide new insights into glycan function and can lead to the development of novel diagnostics and therapeutics. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMBAPQCLQUXNK-QQXKLLMISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)SC3=CC=CC=C3)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Phenyl 3 O Benzyl B D Thioglucopyranoside

Evolution of Thioglycoside Synthesis Strategies

The synthesis of thioglycosides, valued for their stability and utility as glycosyl donors, has undergone significant evolution. nih.gov Early methods often involved harsh conditions and lacked stereocontrol. Over time, the development of milder reagents and a deeper understanding of reaction mechanisms have led to highly efficient and stereoselective strategies. Thioglycosides are now recognized as versatile building blocks in the assembly of complex oligosaccharides and glycoconjugates due to their stability across a wide range of reaction conditions used for manipulating protecting groups. nih.gov Furthermore, the anomeric thioether can be readily activated by a variety of thiophilic promoters, allowing for its participation in glycosylation reactions. nih.gov This unique combination of stability and tunable reactivity has cemented the central role of thioglycosides in modern glycoscience.

Chemical Synthesis Protocols

The chemical synthesis of Phenyl 3-O-benzyl-β-D-thioglucopyranoside is a multi-step process that requires careful planning and execution, particularly concerning the regioselective introduction of the benzyl (B1604629) ether at the C-3 position. A plausible synthetic route, based on established methodologies in carbohydrate chemistry, would involve the initial formation of the thioglycosidic bond, followed by strategic protection and deprotection steps to isolate the desired 3-OH for benzylation.

Glycosylation Reactions for Thio-Glycosidic Bond Formation

The formation of the phenylthio-β-D-glycosidic bond is a critical first step. A common and effective method involves the reaction of a fully acetylated glucose precursor with thiophenol in the presence of a Lewis acid catalyst.

A typical protocol for the synthesis of a phenylthioglycoside from a glycosyl acetate (B1210297) is as follows:

The peracetylated glucopyranose is dissolved in a dry solvent such as dichloromethane.

Thiophenol is added to the solution.

A Lewis acid, commonly boron trifluoride diethyl etherate (BF₃·OEt₂), is added at a reduced temperature (e.g., 0 °C) to initiate the reaction. nih.gov

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. nih.gov

Upon completion, the reaction is quenched, and the product is purified by silica (B1680970) gel chromatography. nih.gov

This method generally proceeds with good yield and high β-selectivity due to the neighboring group participation of the acetate at the C-2 position.

Selective Protection and Deprotection Strategies for O-Benzyl Moieties

The benzyl group is a widely used protecting group in carbohydrate synthesis due to its stability under a variety of reaction conditions and its ease of removal by catalytic hydrogenolysis. However, achieving regioselective benzylation of a polyhydroxylated molecule like phenyl β-D-thioglucopyranoside is a significant challenge.

A common strategy to achieve selective functionalization involves the use of a 4,6-O-benzylidene acetal (B89532), which protects the C-4 and C-6 hydroxyl groups simultaneously. mdpi.com This leaves the C-2 and C-3 hydroxyls available for further modification.

Deprotection of benzyl ethers is typically achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.net This method is generally clean and high-yielding.

Regioselective Functionalization of the Glucopyranoside Core

With the 4- and 6-positions protected by a benzylidene acetal, the challenge lies in differentiating between the C-2 and C-3 hydroxyl groups. The relative reactivity of these hydroxyls can be influenced by various factors, including the solvent and the nature of the anomeric substituent. In some cases, direct regioselective benzylation can be achieved, although it often results in a mixture of products requiring careful separation.

A more controlled approach involves the temporary protection of one of the hydroxyls. For instance, selective acylation or silylation at the C-2 position can be achieved under specific conditions, leaving the C-3 hydroxyl free for benzylation. Subsequent removal of the temporary protecting group at C-2 would then yield the desired 3-O-benzylated product.

A plausible synthetic sequence for Phenyl 3-O-benzyl-β-D-thioglucopyranoside is outlined below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Formation of Phenyl 1-thio-β-D-glucopyranoside tetraacetate | Glucose pentaacetate, Thiophenol, BF₃·OEt₂ | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside |

| 2 | Deacetylation | NaOMe, MeOH | Phenyl 1-thio-β-D-glucopyranoside |

| 3 | Benzylidene acetal protection | Benzaldehyde dimethyl acetal, CSA | Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside |

| 4 | Regioselective 2-O-acylation | e.g., Acetic anhydride, pyridine (B92270) (low temp.) | Phenyl 2-O-acetyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside |

| 5 | 3-O-Benzylation | Benzyl bromide, NaH, DMF | Phenyl 2-O-acetyl-3-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside |

| 6 | Deacetylation | NaOMe, MeOH | Phenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside |

| 7 | Removal of benzylidene acetal | Acidic hydrolysis (e.g., aq. AcOH) | Phenyl 3-O-benzyl-β-D-thioglucopyranoside |

Divergent Synthesis of Phenyl 3-O-benzyl-b-D-thioglucopyranoside Analogs

Once synthesized, Phenyl 3-O-benzyl-β-D-thioglucopyranoside can serve as a versatile intermediate for the creation of a variety of analogs. The remaining free hydroxyl groups at the C-2, C-4, and C-6 positions can be selectively functionalized to introduce different moieties. For example, glycosylation at one of these positions would lead to the formation of disaccharides. Furthermore, the anomeric phenylthio group can be activated for glycosylation reactions, allowing the entire monosaccharide unit to be transferred to an acceptor molecule. This divergent approach enables the generation of a library of related compounds for structure-activity relationship studies.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer an attractive alternative for the preparation of complex carbohydrates. While a specific chemoenzymatic synthesis for Phenyl 3-O-benzyl-β-D-thioglucopyranoside is not extensively documented, general principles can be applied.

For instance, a β-glucosidase could potentially be used to form the thioglycosidic bond. However, the use of enzymes for regioselective benzylation is more established. Lipases, for example, are known to catalyze regioselective acylation of sugars in non-aqueous media. A strategy could involve the enzymatic acylation of the C-2, C-4, and C-6 hydroxyls of Phenyl 1-thio-β-D-glucopyranoside, leaving the C-3 hydroxyl available for chemical benzylation. Subsequent enzymatic deacylation would then yield the target compound. This approach could significantly reduce the number of protection and deprotection steps required in a purely chemical synthesis.

Enzyme-Catalyzed Glycosidation for Thio-Linkage Formation

The formation of thioglycosidic bonds, which replace the glycosidic oxygen atom with sulfur, represents a significant area of interest in glycochemistry. rsc.org These S-linked glycans are valuable as mimetics of their O-glycoside counterparts because they often exhibit increased stability against enzymatic and chemical hydrolysis. rsc.org While chemical synthesis methods exist, enzyme-catalyzed approaches offer high stereo- and regioselectivity under mild reaction conditions.

Two primary classes of enzymes are exploited for this purpose: glycosyltransferases (GTs) and glycoside hydrolases (GHs). rsc.orgnih.gov GTs are the enzymes responsible for forming glycosidic bonds in nature, utilizing activated sugar donors. rsc.org Some GTs have been shown to recognize thiol-containing acceptors, thereby catalyzing S-glycosylation. For instance, a triple mutant of OleD from Streptomyces antibioticus was found to catalyze S-glycosylation with various thiol-containing products. rsc.org

More commonly, glycoside hydrolases are engineered to synthesize thioglycosides. rsc.org Normally, these enzymes break down glycosidic bonds. However, by modifying the enzyme's active site or controlling reaction conditions, their catalytic machinery can be reversed to favor synthesis over hydrolysis. A prominent strategy involves mutating the catalytic acid/base residue in a retaining GH. This modification creates an engineered enzyme, often termed a "thioglycoligase," which can effectively catalyze the coupling of a glycosyl donor to a thiol acceptor. For example, a mutant GH20 hexosaminidase from Streptomyces plicatus (SpHex E314A) was developed to attach terminal GlcNAc or GalNAc residues to a diverse range of thiol acceptors, including peptides, to form stable β-S-linkages. nih.gov This enzymatic approach provides a direct, single-step method for producing thioglycosides that are stable mimics of biologically important O-linked glycoconjugates. nih.gov

Application of Immobilized Biocatalysts in Thioglucoside Synthesis

The practical application of enzymes in large-scale synthesis is often enhanced by immobilization. Immobilized biocatalysts are enzymes that are physically confined to an insoluble support material, which transforms them from a soluble to an insoluble state. mdpi.com This strategy offers several key advantages for the synthesis of compounds like this compound.

Key benefits of using immobilized enzymes include:

Enhanced Stability: Immobilization can improve the enzyme's stability against changes in temperature and pH, broadening the range of viable reaction conditions. mdpi.com

Process Control: Immobilized systems are well-suited for continuous production processes in packed-bed or fluidized-bed reactors. researchgate.net

Product Purity: The absence of soluble enzyme in the final product simplifies downstream purification processes. mdpi.com

A variety of methods and supports are available for enzyme immobilization. Enzymes can be attached to solid supports, such as epoxy-activated resins, via covalent linkages. researchgate.net They can also be encapsulated within polymer matrices like polyvinyl-alcohol cryogels. mdpi.com For example, a lipase (B570770) from Candida antarctica (Novozym 435) has been used in an immobilized form for the biocatalytic synthesis of sugar esters in organic solvents. elsevierpure.com Similarly, β-glucosidase has been covalently immobilized on 3D-printed polylactic acid microreactors with surface modification, retaining nearly 100% of its initial activity and demonstrating effective reuse for up to 10 reaction cycles. bohrium.com These examples highlight the potential for developing robust, reusable catalytic systems for thioglucoside synthesis.

Characterization of Enzyme Specificity and Efficiency with Modified Substrates

The efficiency of an enzyme-catalyzed reaction is highly dependent on the enzyme's specificity for its substrate. libretexts.org The enzyme's active site possesses a unique chemical environment created by the arrangement of amino acid residues, which allows it to bind to a specific chemical substrate. libretexts.org While thioglycosides are generally poor substrates for, or inhibitors of, glycoside hydrolases, modifications to the substrate structure can dramatically alter their reactivity. rsc.orgnih.gov

Research has shown that certain modified thioglucosides can be excellent substrates for β-glucosidases. For instance, the β-D-glucopyranosides of 2-mercaptobenzimidazole (B194830) (GlcSBiz) and 2-mercaptobenzoxazole (B50546) (GlcSBox) were found to be highly reactive substrates for β-glucosidase from both sweet almond (a family 1 GH) and Aspergillus niger (a family 3 GH). nih.govnih.gov Their reactivity was nearly comparable to that of the excellent O-glucoside substrate, p-nitrophenyl β-D-glucoside (pNPG), and thousands of times greater than that of phenyl thioglucosides. nih.govnih.gov

The mechanism for the hydrolysis of these highly reactive thioglucosides is thought to involve remote site protonation at a ring nitrogen, followed by the cleavage of the thioglycosidic bond. nih.gov This highlights that the nature of the aglycone (the non-sugar portion) significantly influences substrate recognition and catalytic efficiency. In the context of this compound, the phenyl group serves as the aglycone, and the benzyl group is a modification on the sugar ring. The specificity of a potential synthesizing enzyme (e.g., a thioglycoligase) would depend on its ability to accommodate both the phenylthiol acceptor and the 3-O-benzylated glucosyl donor.

| Substrate | Enzyme Source | Relative Reactivity | Reference |

|---|---|---|---|

| p-nitrophenyl β-D-glucoside (pNPG) | Sweet Almond | High (Reference Substrate) | nih.gov |

| β-D-glucopyranoside of 2-mercaptobenzimidazole (GlcSBiz) | Sweet Almond | Nearly as reactive as pNPG | nih.govnih.gov |

| β-D-glucopyranoside of 2-mercaptobenzoxazole (GlcSBox) | Sweet Almond | Very good substrate | nih.govnih.gov |

| p-nitrophenyl β-thioglucoside | Sweet Almond | ~1000-fold lower than pNPG | nih.gov |

| Phenyl β-thioglucosides | Sweet Almond | Very poor activity | nih.gov |

Advanced Purification and Isolation Techniques for Synthetic Glycoconjugates

The purification and isolation of synthetic glycoconjugates like this compound from complex reaction mixtures is a critical step to ensure high purity for subsequent applications. A variety of advanced chromatographic techniques are employed for this purpose, leveraging differences in the physicochemical properties of the target compound and impurities. teledynelabs.comcreative-proteomics.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Depending on the properties of the glycoconjugate, different modes of HPLC can be utilized:

Normal-Phase HPLC (NP-HPLC): This method is effective for separating compounds based on polarity and is often used for protected carbohydrates. teledynelabs.comcreative-biolabs.com

Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is a common choice for purifying carbohydrates with free hydroxyl groups, using acetonitrile-water solvent systems. teledynelabs.comcreative-proteomics.com The use of C18 columns is prevalent in this approach. teledynelabs.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for enriching and fractionating complex glycopeptide mixtures and uses a water-miscible organic solvent. Its major advantage is its easy interface with mass spectrometry for simultaneous identification and analysis. creative-biolabs.combioglyco.com

Recycling HPLC (R-HPLC): This powerful but less common technique can achieve very high levels of purity (>98%), including the separation of isomers, by repeatedly passing the sample through the same column. nih.gov

Other chromatographic methods are also widely used. Flash chromatography on silica gel is useful for protected carbohydrates, while affinity chromatography, which uses specific binding interactions (e.g., lectins binding to specific glycan structures), offers high selectivity. teledynelabs.comcreative-biolabs.com For charged glycoconjugates, ion-pair chromatography can be an effective technique. teledynelabs.com Following separation, detection can be achieved using UV absorbance if a chromophore is present, or with more universal detectors like Evaporative Light Scattering Detection (ELSD). teledynelabs.com The selection of the optimal purification strategy depends on the specific properties of the target glycoconjugate and the impurities present.

| Technique | Separation Principle | Typical Application | Reference |

|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of carbohydrates with free hydroxyls; general purpose. | teledynelabs.comcreative-proteomics.com |

| Normal-Phase HPLC (NP-HPLC) | Polarity | Purification of protected, less polar carbohydrates. | teledynelabs.comcreative-biolabs.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning | Enrichment of complex glycopeptide/glycan mixtures. | creative-biolabs.combioglyco.com |

| Gel Filtration Chromatography | Size and Shape | Initial purification to remove high-molecular-weight contaminants. | creative-proteomics.com |

| Lectin Affinity Chromatography | Specific glycan binding | Highly selective isolation of glycoproteins with specific sugar moieties. | creative-biolabs.com |

| Ion-Pair Chromatography | Ionic interactions | Purification of highly polar or charged compounds like sugar nucleotides. | teledynelabs.com |

Spectroscopic Characterization and Structural Elucidation of Phenyl 3 O Benzyl B D Thioglucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.

High-Resolution ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of Phenyl 3-O-benzyl-β-D-thioglucopyranoside would exhibit distinct signals for the protons of the glucose ring, the benzyl (B1604629) group, and the phenylthio group. The anomeric proton (H-1) is particularly diagnostic and is expected to appear as a doublet in the region of δ 4.5-5.0 ppm. The large coupling constant (J₁,₂) of approximately 9-10 Hz would confirm the β-anomeric configuration, indicating a trans-diaxial relationship between H-1 and H-2. The protons of the phenyl and benzyl aromatic rings would resonate in the downfield region, typically between δ 7.0 and 7.6 ppm. The benzylic methylene (B1212753) protons (PhCH₂) would likely appear as two distinct doublets (an AB system) around δ 4.5-4.8 ppm due to their diastereotopic nature. The remaining protons on the glucopyranoside ring (H-2 to H-6) would be found in the more upfield region of δ 3.4-4.0 ppm, often showing complex overlapping multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The anomeric carbon (C-1) is expected to resonate in the δ 85-90 ppm range. The carbons of the phenylthio and benzyl groups would appear in the aromatic region (δ 125-140 ppm). The benzylic carbon (PhCH₂) signal would be expected around δ 75 ppm. The remaining carbons of the glucose ring (C-2 to C-6) would have signals in the δ 60-85 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on similar structures and require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~4.7 (d, J ≈ 10 Hz) | - |

| C-1 | - | ~88 |

| H-2 | ~3.5-3.7 (m) | - |

| C-2 | - | ~78 |

| H-3 | ~3.6-3.8 (m) | - |

| C-3 | - | ~85 |

| H-4 | ~3.5-3.7 (m) | - |

| C-4 | - | ~70 |

| H-5 | ~3.4-3.6 (m) | - |

| C-5 | - | ~81 |

| H-6a, H-6b | ~3.7-3.9 (m) | - |

| C-6 | - | ~62 |

| Ph-H (Thio) | ~7.2-7.6 (m) | - |

| Ph-C (Thio) | - | ~128-135 |

| Bn-H | ~7.2-7.4 (m) | - |

| Bn-C | - | ~127-138 |

| Bn-CH₂ | ~4.7 (ABq) | ~75 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Conformation

Two-dimensional NMR experiments are essential for assembling the complete molecular structure from the individual ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Phenyl 3-O-benzyl-β-D-thioglucopyranoside, COSY would show correlations between adjacent protons on the glucopyranoside ring (e.g., H-1 with H-2, H-2 with H-3, etc.), allowing for the sequential assignment of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of H-1 would correlate with the signal of C-1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different parts of the molecule. For example, correlations would be expected from the benzylic protons to the C-3 of the glucose ring and to the ipso-carbon of the benzyl group's aromatic ring. Similarly, the anomeric proton (H-1) would show a correlation to the ipso-carbon of the phenylthio group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is key to determining the molecule's three-dimensional structure and conformation. For instance, a NOE correlation between the H-1 and H-3/H-5 protons would further support the β-configuration and the chair conformation of the pyranose ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like glycosides. In the positive ion mode, the ESI-MS spectrum of Phenyl 3-O-benzyl-β-D-thioglucopyranoside (C₁₉H₂₂O₅S, Molecular Weight: 362.44 g/mol ) would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ at m/z 363, the sodium adduct [M+Na]⁺ at m/z 385, and the potassium adduct [M+K]⁺ at m/z 401. High-resolution mass spectrometry (HRMS) would provide the exact mass of these ions, confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Probing

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the [M+H]⁺ or [M+Na]⁺ ion) and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. Key fragmentation pathways for this compound would likely involve:

Cleavage of the thioglycosidic bond: This would lead to the formation of ions corresponding to the phenylthiol group and the remaining glycosyl cation.

Loss of the benzyl group: Fragmentation could occur through the loss of a benzyl radical (91 Da) or toluene (B28343) (92 Da).

Cross-ring cleavages of the sugar ring, which are characteristic for glycosides and can help to confirm the positions of substituents.

Interactive Data Table: Predicted ESI-MS and MS/MS Fragments (Note: These are predicted values and require experimental verification.)

| m/z | Ion Identity |

| 385 | [M+Na]⁺ |

| 363 | [M+H]⁺ |

| 271 | [M-C₇H₇]⁺ (Loss of benzyl group) |

| 253 | [M+H - C₇H₈O]⁺ (Loss of benzyl alcohol) |

| 163 | Glycosyl fragment |

| 109 | [PhS]⁺ (Phenylthio fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Phenyl 3-O-benzyl-β-D-thioglucopyranoside would display several characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl groups (O-H) |

| ~3100-3000 | C-H stretching | Aromatic C-H |

| ~2900 | C-H stretching | Aliphatic C-H |

| ~1600, ~1495, ~1450 | C=C stretching | Aromatic rings |

| ~1100-1000 | C-O stretching | C-O bonds in the pyranose ring and ether linkage |

| ~750, ~700 | C-H out-of-plane bending | Monosubstituted benzene (B151609) rings |

The broad absorption band around 3400 cm⁻¹ is indicative of the stretching vibrations of the hydroxyl groups on the sugar ring. The absorptions in the 3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹ regions are characteristic of the C-H and C=C bonds of the aromatic phenyl and benzyl groups, respectively. The strong absorptions in the fingerprint region, particularly between 1100 and 1000 cm⁻¹, are due to the C-O stretching vibrations of the carbohydrate core.

Advanced Chromatographic Methods for Purity Assessment and Isolation

The structural integrity and purity of synthesized Phenyl 3-O-benzyl-β-D-thioglucopyranoside are paramount for its application in further chemical synthesis or biological assays. Advanced chromatographic techniques are indispensable tools for both the analytical assessment of purity and the preparative isolation of the target compound from reaction mixtures. These methods exploit subtle differences in the physicochemical properties of the analyte and its impurities, such as polarity, to achieve separation.

High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Phenyl 3-O-benzyl-β-D-thioglucopyranoside. Its high resolution, sensitivity, and speed make it ideal for determining the purity of a sample and for isolating the compound in high purity.

Analytical HPLC is primarily used to assess the purity of a synthesized batch of Phenyl 3-O-benzyl-β-D-thioglucopyranoside. A small amount of the sample is injected into the HPLC system, and the resulting chromatogram provides a quantitative measure of the compound's purity by comparing the peak area of the main component to the total area of all peaks. Due to the presence of the phenyl and benzyl chromophores, UV detection is a highly effective method for this compound.

A typical analytical HPLC method for Phenyl 3-O-benzyl-β-D-thioglucopyranoside would employ a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. More polar impurities will elute earlier, while the desired, more nonpolar, product will have a longer retention time.

Table 1: Representative Analytical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile in Water |

| 0-20 min, 50-90% Acetonitrile | |

| 20-25 min, 90% Acetonitrile | |

| 25-30 min, 90-50% Acetonitrile | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~18.5 min |

| Purity Determination | >98% (based on peak area integration) |

Preparative HPLC is utilized when high-purity Phenyl 3-O-benzyl-β-D-thioglucopyranoside is required for subsequent applications. The principles are the same as analytical HPLC, but it is performed on a larger scale to isolate milligrams to grams of the compound. This involves using larger columns, higher flow rates, and injecting a larger sample volume. The fractions corresponding to the main peak are collected, and the solvent is then removed to yield the purified compound. The conditions from the analytical method are often adapted and scaled up for preparative separation.

Table 2: Representative Preparative HPLC Parameters for Isolation

| Parameter | Value |

| Column | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Isocratic mixture of 70% Acetonitrile in Water |

| Flow Rate | 15 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | 100 mg dissolved in mobile phase |

| Fraction Collection | Based on UV signal of the main peak |

Specialized Chromatographic Techniques for Complex Mixture Resolution

In cases where a synthetic route to Phenyl 3-O-benzyl-β-D-thioglucopyranoside results in a complex mixture of byproducts with very similar polarities to the desired product, more specialized chromatographic techniques may be necessary.

One such technique is Thin-Layer Chromatography (TLC) , which is often used to monitor the progress of a reaction and to quickly determine the approximate purity of the product. nih.gov For benzylated thioglycosides, a common mobile phase for TLC is a mixture of ethyl acetate (B1210297) and hexanes. The separated spots on the TLC plate can be visualized under UV light due to the aromatic rings in the molecule. libretexts.org While primarily a qualitative tool, TLC can guide the development of more sophisticated separation methods.

Table 3: Representative TLC System for Reaction Monitoring

| Parameter | Value |

| Stationary Phase | Silica (B1680970) gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexanes (1:2 v/v) |

| Visualization | UV light (254 nm) and/or charring with a sulfuric acid solution |

| Expected Rf of Product | ~0.4 |

For particularly challenging separations, such as the resolution of anomeric or other stereoisomers that may form as byproducts, chiral chromatography could be employed. phenomenex.com Although Phenyl 3-O-benzyl-β-D-thioglucopyranoside is a single enantiomer, impurities could potentially include diastereomers. Chiral stationary phases (CSPs) can differentiate between stereoisomers, allowing for their separation and quantification. phenomenex.comrsc.org

Another advanced technique is Counter-Current Chromatography (CCC) , a form of liquid-liquid partition chromatography that avoids the use of a solid support, thus eliminating irreversible adsorption of the sample. nih.gov This can be particularly useful for the preparative separation of polar compounds like glycosides that might interact strongly with silica-based stationary phases.

Enzymatic and Biochemical Investigations Involving Phenyl 3 O Benzyl B D Thioglucopyranoside

Substrate Specificity and Kinetic Analysis with Glycosyl-Processing Enzymes

Glycosyl-processing enzymes, such as glycosidases and glycosyltransferases, are crucial for the synthesis and degradation of carbohydrates. The interaction of these enzymes with synthetic substrates like Phenyl 3-O-benzyl-β-D-thioglucopyranoside is fundamental to understanding their mechanism and potential applications. However, specific studies quantifying these interactions for this compound are not found in the available literature.

Quantitative Evaluation of Enzymatic Hydrolysis Rates

The rate of enzymatic hydrolysis is a measure of how efficiently an enzyme can cleave the glycosidic bond of a substrate. For Phenyl 3-O-benzyl-β-D-thioglucopyranoside, this would involve the cleavage of the β-thioglycosidic bond linking the glucose moiety to the phenylthio group. A typical kinetic analysis would involve incubating the compound with a specific β-glucosidase and measuring the rate of product formation (thiophenol and 3-O-benzyl-glucose) over time. Key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) would be determined.

Despite the theoretical potential for this compound to act as a substrate, there is no specific data available in the scientific literature detailing its enzymatic hydrolysis rates with any glycosyl-processing enzymes.

Transglycosylation Potential with Biocatalysts

Transglycosylation is an enzymatic reaction where a glycosyl donor is transferred to an acceptor molecule other than water. Biocatalysts, particularly certain glycosidases, can be engineered to favor this reaction over hydrolysis. Phenyl 3-O-benzyl-β-D-thioglucopyranoside could theoretically serve as a glycosyl donor in such reactions due to the activation provided by the phenylthio leaving group. The efficiency of this process would depend on the specific enzyme and the acceptor molecule used.

Currently, there are no published research findings that investigate or quantify the transglycosylation potential of Phenyl 3-O-benzyl-β-D-thioglucopyranoside with known biocatalysts.

Enzyme Inhibition Studies of Glycosidases and Related Hydrolases

Thioglycosides are well-known for their potential to act as inhibitors of glycosidases, often mimicking the natural substrate to bind to the enzyme's active site. Investigating Phenyl 3-O-benzyl-β-D-thioglucopyranoside as an inhibitor would provide insights into its therapeutic potential.

Competitive, Non-Competitive, and Uncompetitive Inhibition Mechanisms

Enzyme inhibition can occur through several mechanisms:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding.

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, locking the substrate in the active site and preventing the reaction from completing.

Determining the inhibition mechanism of Phenyl 3-O-benzyl-β-D-thioglucopyranoside would require detailed kinetic studies. However, no such studies characterizing its specific mode of inhibition against any glycosidase or hydrolase have been found in the literature.

Determination of Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50)

The potency of an inhibitor is quantified by two key parameters:

IC50 (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor.

These values are crucial for evaluating the potential of a compound as a therapeutic agent. A comprehensive search of scientific databases reveals no published data on the Ki or IC50 values for Phenyl 3-O-benzyl-β-D-thioglucopyranoside against any specific enzyme.

Reported Inhibition Constants for Phenyl 3-O-benzyl-β-D-thioglucopyranoside

| Enzyme | Inhibition Type | Ki Value | IC50 Value | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Targeted Inhibition of Specific Glycosidases (e.g., PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that acts as a negative regulator of the insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a major therapeutic target for the treatment of type 2 diabetes and obesity. While numerous natural and synthetic compounds are being investigated as PTP1B inhibitors, there is no specific research in the available literature that identifies or evaluates Phenyl 3-O-benzyl-β-D-thioglucopyranoside as an inhibitor of PTP1B. Studies on related molecules exist, but data for this exact compound is absent.

Research on Modulating Carbohydrate Metabolism Pathways

There is a lack of specific published research detailing the use of Phenyl 3-O-benzyl-β-D-thioglucopyranoside to directly modulate carbohydrate metabolism pathways. Scientific investigations in this area often employ other specifically designed carbohydrate analogs or inhibitors to study the effects on metabolic enzymes and signaling cascades. While Phenyl 3-O-benzyl-β-D-thioglucopyranoside's structural characteristics could theoretically allow it to interact with enzymes involved in glucose metabolism, such as glycosidases or glycosyltransferases, dedicated studies and corresponding data sets to support this are not readily found.

Molecular Interactions and Recognition Mechanisms of Phenyl 3 O Benzyl B D Thioglucopyranoside Derivatives

Sodium-Dependent Glucose Cotransporter (SGLT) Inhibition Research

Research into derivatives of Phenyl 3-O-benzyl-b-D-thioglucopyranoside is significantly influenced by the broader study of Sodium-Dependent Glucose Cotransporter (SGLT) inhibitors. These transporters are crucial for glucose reabsorption in the body. SGLT1 is primarily found in the small intestine and the late proximal tubule of the kidney, while SGLT2 is responsible for the majority of glucose reabsorption in the early proximal tubule. nih.gov The development of selective SGLT2 inhibitors has become a major therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov

The mechanism of SGLT inhibition by glucoside derivatives, such as the natural product phlorizin, provides a model for understanding how compounds like this compound might interact with these transporters. Inhibitors bind to the external surface of the SGLT protein when it is in an outward-facing conformation with a sodium ion already bound. nih.gov

The process involves a two-part interaction:

Glucose Moiety: The sugar part of the molecule (the glucopyranoside) enters and binds to the glucose binding site on the transporter. nih.gov

Aglycone Tail: The non-sugar part (the aglycone), which in this case would be the phenyl-thio and benzyl (B1604629) groups, occupies an external vestibule of the transporter. nih.gov

This binding locks the transporter in the outward-facing state, preventing it from completing the transport cycle and reabsorbing glucose. nih.gov The interaction between the aglycone portion and the vestibule contributes significantly to the inhibitor's high affinity and the slow rate at which it dissociates from the transporter. nih.govnih.gov While SGLT2 inhibitors can block up to 60% of glucose reabsorption, the remaining glucose is typically managed by SGLT1 in the later segments of the proximal tubule. nih.gov

The selectivity of an inhibitor for SGLT2 over SGLT1 is a critical factor in drug development, as non-specific inhibition can lead to gastrointestinal side effects due to the blockade of SGLT1 in the intestine. acs.org The structural differences between SGLT1 and SGLT2 are key to achieving this selectivity.

A significant distinction lies in the long extracellular loop connecting transmembrane helices 5 and 6. In SGLT2, specific amino acid residues (H80, F98, and H268) form a cap over the bound inhibitor. nih.gov This cap creates an "aromatic cage" that favorably interacts with the central aromatic ring of the aglycone tail of many synthetic inhibitors. nih.gov This specific interaction is absent in SGLT1, which contributes to the higher selectivity of these drugs for SGLT2. nih.gov

Kinetic studies have demonstrated that selectivity is often governed by the dissociation rate (k_off). For example, the selective inhibitor dapagliflozin (B1669812) dissociates from SGLT2 more than 100 times slower than it does from SGLT1, accounting for its high selectivity. nih.gov

Table 1: Inhibitory Constants (K_i) and Selectivity of Representative SGLT Inhibitors

| Compound | SGLT1 K_i (nM) | SGLT2 K_i (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|---|

| Dapagliflozin | 360 | 6 | ~60 |

| Phlorizin | 140 | 10 | ~14 |

This table is generated based on data from kinetic studies under specific experimental conditions. nih.gov

In Vitro Antimicrobial Research Paradigms

The structural motifs present in this compound, namely the phenyl and benzyl groups, are found in various compounds investigated for their antimicrobial properties. Research on related derivatives provides a framework for understanding the potential antibacterial and antifungal activities of this class of molecules.

Studies on a series of benzyl and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have demonstrated notable in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.gov The potency of these compounds is often determined by measuring their Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

Several of these derivatives exhibit potent activity, with MIC values in the low µg/mL range. nih.gov For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative showed exceptional potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. swan.ac.uk Other aminoguanidine hydrazone derivatives also displayed good activity against both bacterial strains. nih.gov These findings suggest that incorporating phenyl and benzyl groups into a molecular structure is a viable strategy for developing agents with antibacterial properties.

Table 2: In Vitro Antibacterial Activity of Representative Benzyl Guanidine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) | S. aureus | 0.5 |

| 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) | E. coli | 1 |

| 10d (3-(4-trifluoromethyl)-benzyloxy derivative) | S. aureus | 1 |

| 10d (3-(4-trifluoromethyl)-benzyloxy derivative) | E. coli | 16 |

| 10a, 10j, 10r-s (Aminoguanidine hydrazone derivatives) | S. aureus | 4 |

| 10a, 10j, 10r-s (Aminoguanidine hydrazone derivatives) | E. coli | 4 |

This table presents a selection of data from studies on benzyl guanidine and aminoguanidine hydrazone derivatives to illustrate their antibacterial potential. swan.ac.uk

The antifungal potential of molecules containing phenyl and benzyl groups has also been explored. A study of 65 N-benzylsalicylamide derivatives tested their activity against eight potentially pathogenic fungi. nih.gov The most significant inhibitory effects were observed against filamentous fungi such as Trichophyton mentagrophytes, Aspergillus fumigatus, and Absidia corymbifera, while yeasts were generally less susceptible. nih.gov

Similarly, a series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones was evaluated for activity against five fungal strains, including Candida albicans and Trichophyton mentagrophytes. nih.gov Structure-activity relationship analyses indicated that antifungal activity increased with the lipophilicity and electron-accepting ability of substituents on the phenyl ring. nih.gov These research paradigms highlight that derivatives containing phenyl and benzyl moieties are promising candidates for antifungal investigation.

Table 3: In Vitro Antifungal Activity of Representative Phenyl and Benzyl Derivatives

| Compound Class | Most Susceptible Fungi | Key Finding |

|---|---|---|

| N-benzylsalicylamide derivatives | Trichophyton mentagrophytes | MIC values ≤ 7.8 µmol/L for the most efficient derivatives. nih.gov |

| 3-phenyl-2H-benzoxazine-2,4(3H)-diones | T. mentagrophytes, M. gypseum | Activity increases with lipophilicity and electron-accepting substituents. nih.gov |

This table summarizes findings from different studies on the antifungal properties of compounds containing phenyl and/or benzyl groups.

Antioxidant Activity Investigations in Chemical and Biochemical Assays

The phenyl group in this compound is a structural feature common to phenolic compounds, which are well-known for their antioxidant properties. nih.gov The antioxidant capacity of such derivatives is typically evaluated through a variety of in vitro chemical and biochemical assays that measure the compound's ability to neutralize free radicals.

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and decolorize the stable purple DPPH radical. nih.govnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the scavenging of the blue-green ABTS radical cation and is applicable to both hydrophilic and lipophilic antioxidants. nih.govmdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This test measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which produces an intense blue color. nih.gov

Superoxide (B77818) Anion (O₂·⁻) Scavenging Assay: This assay assesses the ability of a compound to scavenge the superoxide radical, a biologically significant reactive oxygen species. researchgate.net

Studies on various phenyl and benzyl derivatives have demonstrated significant antioxidant activity. For example, certain phenyl-acyl-chitooligosaccharides showed strong scavenging ability against superoxide anions and DPPH radicals. researchgate.net Similarly, novel N-substituted benzyl/phenyl acetamides were found to possess moderate to significant radical scavenging activity. manchester.ac.uk The basis for this activity is often the phenolic hydroxyl group, which can directly neutralize free radicals by donating an electron or hydrogen atom. nih.gov

Table 4: Antioxidant Activity of Representative Phenyl/Benzyl Derivatives in Various Assays

| Compound Class | Assay | Result |

|---|---|---|

| Phenyl-acyl-chitooligosaccharides | DPPH Radical Scavenging | Up to 80.27% clearance rate. researchgate.net |

| Phenyl-acyl-chitooligosaccharides | Superoxide Anion Scavenging | Up to 47.44% clearance rate. researchgate.net |

| N-benzyl ethan-1-imine oxides | DPPH Radical Scavenging | 79-96% inhibition after 60 minutes for fluorophenyl derivatives. nih.gov |

This table illustrates the antioxidant potential of compounds containing phenyl or benzyl groups as measured by common in vitro assays. IC₅₀ represents the concentration required to scavenge 50% of the radicals.

Structure Activity Relationship Sar Studies of Phenyl 3 O Benzyl B D Thioglucopyranoside Analogs

Systematic Modification Strategies for SAR Elucidation

SAR elucidation for Phenyl 3-O-benzyl-β-D-thioglucopyranoside analogs involves a methodical approach where different parts of the molecule are altered to probe their importance for biological function. These strategies typically focus on three main domains of the molecule: the aglycone (phenylthio group), the substituents on the aromatic rings (phenyl and benzyl), and the carbohydrate core (glucopyranose ring).

The aglycone portion of a glycoside plays a crucial role in its interaction with biological targets. In Phenyl 3-O-benzyl-β-D-thioglucopyranoside, this is the phenylthio group. Varying this moiety can significantly impact biological activity by altering hydrophobic, electronic, and steric properties, which in turn affects how the molecule fits into a binding site.

Research on related glycosidase inhibitors demonstrates the importance of the aglycone structure. For example, in the development of Sodium-Glucose Co-transporter (SGLT) inhibitors, replacing a simple phenyl group with more complex heterocyclic systems, such as pyrazole, has been a successful strategy. nih.govresearchgate.net Studies have shown that the nature of the aglycone determines substrate specificity in enzymes like β-glucosidases, where the aglycone is recognized and bound within a specific pocket in the enzyme's active site. nih.gov The shape and hydrophobicity of this pocket dictate which aglycones will bind effectively. nih.gov Therefore, a common SAR strategy involves synthesizing analogs with different aglycones to find the optimal fit and interaction profile for a given target.

Examples of aglycone modifications could include:

Replacement of the Phenyl Ring: Substituting the phenyl ring with other aromatic systems (e.g., naphthyl, pyridyl) or heterocyclic rings (e.g., thiophene, furan, pyrazole) to explore different electronic and steric requirements of the binding pocket.

Alteration of the Linker: Changing the thioether (-S-) linkage to an ether (-O-), amine (-NH-), or methylene (B1212753) (-CH2-) bridge to assess the role of the sulfur atom in binding or metabolic stability. Thioglycosides are often more resistant to enzymatic hydrolysis than their O-glycoside counterparts, which can enhance their inhibitory function. nih.gov

The aromatic rings—the phenyl aglycone and the benzyl (B1604629) group at the 3-O-position—provide key sites for modification to fine-tune the molecule's properties. Adding substituents to these rings can alter their electronic nature (electron-donating or electron-withdrawing) and steric bulk, influencing interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions with the target protein.

SAR studies on various enzyme inhibitors have shown that the position and nature of substituents are critical. For instance, in a series of α-glucosidase inhibitors, adding a 4-bromobenzyl group resulted in the most potent compound, suggesting a favorable interaction in a specific region of the enzyme's active site. nih.gov Conversely, aliphatic substituents were found to be less favorable than aromatic ones. nih.gov Similarly, studies on other inhibitors have demonstrated that electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -F, -Cl, -CF3, -NO2) can have profoundly different effects on potency depending on their position (ortho, meta, or para). nih.govmdpi.comjst.go.jp

The following interactive table illustrates hypothetical SAR data for analogs with substitutions on the phenyl ring, demonstrating how different functional groups might influence enzyme inhibitory activity, measured by the half-maximal inhibitory concentration (IC50).

| Compound ID | Phenyl Ring Substituent (R) | IC50 (µM) |

| 1 | H (Parent Compound) | 15.2 |

| 2 | 4-F | 10.5 |

| 3 | 4-Cl | 8.1 |

| 4 | 4-Br | 7.5 |

| 5 | 4-CH3 | 12.8 |

| 6 | 4-OCH3 | 18.9 |

| 7 | 4-NO2 | 25.4 |

| 8 | 3-Cl | 9.3 |

| 9 | 2-Cl | 35.7 |

Note: This data is illustrative and based on general trends observed in SAR studies of related inhibitors. nih.govnih.gov

The glucopyranose ring itself offers multiple hydroxyl groups (at C-2, C-4, and C-6) that can be selectively modified to probe their role in molecular recognition. The 3-O-benzyl group is a key feature of the parent compound, and its influence is also a subject of SAR. Regioselective modification is challenging due to the similar reactivity of the hydroxyl groups but is crucial for understanding which parts of the sugar moiety are essential for binding. rsc.orgsemanticscholar.org

Key modification strategies include:

Modification at the 3-position: The size and nature of the substituent at the 3-O-position can influence activity. Studies on related thiomannosides have shown that a 3-O-glycosyl substituent can deactivate the molecule. nih.gov Altering the benzyl group (e.g., replacing it with smaller alkyl chains or other aromatic groups) can probe the steric and electronic requirements at this position.

Deoxygenation: Removing a hydroxyl group at a specific position (e.g., creating a 2-deoxy, 4-deoxy, or 6-deoxy analog) can identify which hydroxyls are critical for hydrogen bonding with the target.

Epimerization: Inverting the stereochemistry at one or more chiral centers (e.g., converting the glucose core to mannose or galactose) can reveal the importance of the precise spatial arrangement of the hydroxyl groups for recognition.

Acylation or Alkylation: Adding acyl (e.g., acetyl) or small alkyl (e.g., methyl) groups to the remaining free hydroxyls can determine if these positions tolerate additional bulk or require free hydrogen-bond donors.

Quantitative Correlation of Structural Features with Biological Response

To move beyond qualitative observations, quantitative structure-activity relationship (QSAR) studies are employed. QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic properties—to predict the activity of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. nih.govacs.org

The primary goal of SAR and QSAR studies on enzyme inhibitors is to understand and enhance inhibition potency, typically quantified by the IC50 or Ki value. nih.gov The structural modifications described in section 6.1 directly translate into changes in these values.

For example, introducing a halogen at the para-position of the aglycone phenyl ring might enhance hydrophobic interactions or form a halogen bond with the enzyme, leading to a lower IC50 value (higher potency). Conversely, a bulky substituent at the ortho-position could cause a steric clash, preventing optimal binding and resulting in a higher IC50 value (lower potency). researchgate.net

The following interactive table provides a hypothetical example of how systematic modifications across the entire molecule could influence enzyme inhibition potency.

| Compound ID | Modification | IC50 (µM) | Rationale for Potency Change |

| 1 | Parent Compound | 15.2 | Baseline activity. |

| 3 | 4-Cl on Phenyl Ring | 8.1 | Favorable electronic and hydrophobic interactions. |

| 9 | 2-Cl on Phenyl Ring | 35.7 | Steric hindrance near the glycosidic linkage. |

| 10 | 4-F on Benzyl Ring | 11.7 | Moderate improvement from electronic effects. |

| 11 | Aglycone = Naphthylthio | 22.5 | Increased bulk is not well-tolerated. |

| 12 | 4-OH on Glucopyranose | >100 | Removal of a key hydrogen bond donor. |

Note: This data is illustrative and based on established SAR principles.

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions like hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.comnih.gov Every structural modification made to an analog of Phenyl 3-O-benzyl-β-D-thioglucopyranoside can alter its molecular recognition profile with its biological target.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding these interactions at an atomic level. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can reveal, for example, that a nitro substituent on the phenyl ring is poorly tolerated because it introduces an unfavorable electrostatic interaction with a negatively charged amino acid residue in the binding site.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the role of conformational flexibility in binding. nih.govrsc.org

These computational approaches, combined with experimental SAR data, help build a comprehensive model of how structural features modulate the molecular recognition profile. For instance, SAR data might show that a 4-bromobenzyl derivative is highly potent. nih.gov Molecular docking could then reveal that the bromine atom fits perfectly into a small hydrophobic pocket and forms a stabilizing halogen bond with a backbone carbonyl group, explaining the enhanced activity. This detailed understanding allows for the rational design of new analogs with further optimized interactions. rsc.org

Structure-Activity Relationships in Bioactive Contexts (e.g., antimicrobial, antioxidant)

While direct SAR studies on Phenyl 3-O-benzyl-β-D-thioglucopyranoside for antimicrobial and antioxidant activities are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on analogous compounds.

Antimicrobial Activity:

The antimicrobial potential of thioglycosides is an area of active investigation. The structural components of Phenyl 3-O-benzyl-β-D-thioglucopyranoside, namely the S-phenyl and O-benzyl groups, are pivotal in determining its interaction with microbial targets.

The Phenylthio Moiety: The presence of a phenyl ring attached to the anomeric sulfur atom can significantly influence the compound's lipophilicity, which in turn affects its ability to penetrate bacterial cell membranes. Modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can modulate this property and, consequently, the antimicrobial potency. For instance, in other classes of antimicrobial agents like thiazoles, the substitution pattern on a phenyl ring has been shown to be a key determinant of activity. nih.gov A study on thiazole (B1198619) derivatives revealed that the presence of a strong electron-withdrawing group, such as a nitro group, in the para position of a phenyl ring enhanced both antibacterial and antifungal activity. nih.gov

The Glucopyranoside Core: The stereochemistry and substitution pattern of the glucose core are fundamental to the molecule's activity. The β-anomeric configuration is a key determinant of how the molecule is recognized by and interacts with biological targets.

Interactive Data Table: Antimicrobial Activity of Thiazole Analogs

| Compound | R1 Substituent | Antibacterial Activity | Antifungal Activity |

| 1 | Phenyl | Low | Moderate |

| 2 | 3,5-dichlorophenyl | Inactive | High |

| 3 | Acetyl | High | Moderate |

| 4 | Formyl | High | Moderate |

| 5 | p-nitrophenyl | High | High |

| 6 | m-nitrophenyl | Moderate | Moderate |

Data synthesized from studies on thiazole-based antimicrobial agents. nih.gov

Antioxidant Activity:

The antioxidant properties of phenolic and thiophenolic compounds are well-established. The potential for Phenyl 3-O-benzyl-β-D-thioglucopyranoside and its analogs to act as antioxidants would likely depend on the ability of the phenylthio group to donate a hydrogen atom or an electron to neutralize free radicals.

Influence of the Phenyl Group: Studies on phenyl styryl ketones have demonstrated that phenolic derivatives are potent inhibitors of lipid peroxidation. nih.gov The antioxidant activity is often enhanced by the presence of bulky substituents on the phenyl ring that can stabilize the resulting radical. nih.gov

Role of the Thioglycosidic Bond: The sulfur atom in the thioglycosidic linkage can also play a role in the antioxidant activity. Sulfur-containing compounds are known for their radical scavenging properties.

Impact of the Benzyl Group: The 3-O-benzyl group, while primarily affecting lipophilicity, could also influence the electronic properties of the glucopyranose ring and indirectly affect the antioxidant potential of the molecule.

Interactive Data Table: Antioxidant Activity of Phenyl-Acylchitooligosaccharide Derivatives

| Derivative | Superoxide (B77818) Anion Scavenging (%) | DPPH Radical Scavenging (%) |

| Chitooligosaccharide | Low | Low |

| o-hydroxybenzoyl-chitooligosaccharide | Moderate | High |

| α-naphthylacetyl-chitooligosaccharide | High | High |

| 3-Indolebutyryl-chitooligosaccharide | High | High |

Data adapted from studies on the antioxidant properties of modified chitooligosaccharides. researchgate.netnih.gov

Identification of Key Pharmacophore Sites and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For Phenyl 3-O-benzyl-β-D-thioglucopyranoside analogs, identifying the key pharmacophoric features is crucial for designing new derivatives with enhanced activity.

Based on the structure, the key pharmacophoric sites and motifs of Phenyl 3-O-benzyl-β-D-thioglucopyranoside can be hypothesized as follows:

Hydrophobic Regions: The phenyl and benzyl groups constitute significant hydrophobic regions. These are likely to be involved in van der Waals interactions or hydrophobic interactions with nonpolar pockets of a target protein. In many pharmacophore models for inhibitors of various enzymes, hydrophobic features are critical for binding. nih.govfrontiersin.org

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl groups and the ether linkage on the glucopyranose ring can act as hydrogen bond acceptors. These are essential for anchoring the molecule within the binding site of a target protein through hydrogen bonding interactions.

Aromatic Ring Features: The phenyl and benzyl rings can participate in π-π stacking or cation-π interactions with aromatic amino acid residues in a binding site.

Anomeric Sulfur Atom: The sulfur atom in the thioglycosidic bond is a unique feature that can influence both the electronic properties and the conformational flexibility of the molecule. It can also act as a soft nucleophile or participate in specific interactions with the biological target.

The generation of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. nih.govnih.gov

Stereochemical Contributions to Activity and Selectivity

The stereochemistry of a molecule is a critical determinant of its biological activity and selectivity. For Phenyl 3-O-benzyl-β-D-thioglucopyranoside, the stereochemical arrangement of the substituents on the glucopyranose ring is paramount.

Chiral Centers of the Glucopyranose Ring: The glucose core contains multiple chiral centers, each with a specific stereochemistry (D-glucose configuration). Any alteration in the stereochemistry at these centers would lead to a different diastereomer with potentially very different biological properties.

The precise stereochemical requirements for the activity of Phenyl 3-O-benzyl-β-D-thioglucopyranoside analogs would need to be determined through the synthesis and biological evaluation of different stereoisomers. This would provide a deeper understanding of how the three-dimensional structure of these molecules dictates their interaction with biological targets and their resulting activity and selectivity.

Computational Chemistry and in Silico Modeling for Phenyl 3 O Benzyl B D Thioglucopyranoside Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in predicting the interaction between a ligand, such as Phenyl 3-O-benzyl-β-D-thioglucopyranoside, and a biological target, typically a protein or enzyme.

The primary goal of molecular docking is to determine the most likely binding pose of a ligand within a receptor's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. The process involves preparing a 3D structure of both the ligand (Phenyl 3-O-benzyl-β-D-thioglucopyranoside) and the target receptor. Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the binding pocket, scoring each based on a force field that calculates the intermolecular energies.

For a thioglucoside derivative, a potential target could be an enzyme involved in carbohydrate metabolism or a lectin. The docking simulation would predict how the glucose core, the phenylthio group, and the benzyl (B1604629) ether substituent of the compound orient themselves to form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The binding affinity is a numerical value that predicts the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable and favorable interaction. While specific data for Phenyl 3-O-benzyl-β-D-thioglucopyranoside is not available, an illustrative table of potential docking scores against a hypothetical enzyme is presented below.

Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| Hypothetical Glycosidase A | -8.5 | 150 |

| Hypothetical Lectin B | -7.2 | 800 |

This table is for illustrative purposes only and does not represent actual experimental data.

Beyond predicting binding affinity, molecular docking provides a detailed view of the specific amino acid residues within the receptor's active site that are critical for the interaction. By analyzing the docked pose, researchers can identify key hydrogen bonds, hydrophobic contacts, and other interactions. For Phenyl 3-O-benzyl-β-D-thioglucopyranoside, one might expect the hydroxyl groups of the glucose moiety to form hydrogen bonds with polar residues like aspartate, glutamate, or asparagine. The phenyl and benzyl rings would likely engage in hydrophobic or π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Visualizing the docked complex allows for the precise identification of these interactions. This information is invaluable for understanding the mechanism of action and for designing new analogues with improved potency or selectivity.

Illustrative Key Interacting Residues for Phenyl 3-O-benzyl-β-D-thioglucopyranoside

| Interaction Type | Ligand Moiety | Receptor Residue |

|---|---|---|

| Hydrogen Bond | Glucose Hydroxyl | ASP 101 |

| Hydrogen Bond | Glucose Hydroxyl | GLN 125 |

| π-Stacking | Phenyl Ring | TYR 230 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides deeper insights into the conformational flexibility of the compound and the stability of the protein-ligand complex.

In a biological environment, molecules are not rigid but are in constant motion, adopting various conformations. MD simulations can explore the conformational landscape of Phenyl 3-O-benzyl-β-D-thioglucopyranoside in a solvent, typically water, to understand its preferred shapes. A study on the closely related Phenyl β-D-glucopyranoside has shown that even simpler glycosides have significant conformational flexibility. researchgate.net For Phenyl 3-O-benzyl-β-D-thioglucopyranoside, the simulation would track the rotation around the glycosidic bond, the orientation of the benzyl group, and the puckering of the pyranose ring. Understanding the dominant conformations in solution is crucial as one of these may be the "bioactive conformation" that binds to the target receptor.

MD simulations of the protein-ligand complex, starting from a docked pose, can assess the stability of the predicted binding mode. Over the course of the simulation (typically nanoseconds to microseconds), researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or if the ligand dissociates. These simulations can also reveal subtle changes in the protein's conformation upon ligand binding and the role of water molecules in mediating the interaction. The dynamic analysis provides a more realistic and accurate picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR study on thiophenyl derivatives has demonstrated the utility of this approach for this class of compounds. nih.gov